N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide

Description

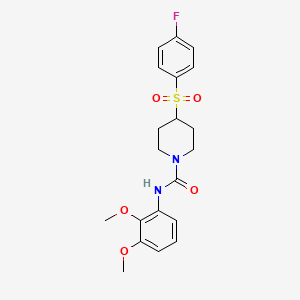

N-(2,3-Dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core functionalized with a carboxamide group linked to a 2,3-dimethoxyphenyl moiety and a 4-fluorobenzenesulfonyl substituent. This compound is structurally notable for its dual electron-withdrawing (sulfonyl) and electron-donating (methoxy) groups, which influence its physicochemical properties and pharmacological interactions.

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O5S/c1-27-18-5-3-4-17(19(18)28-2)22-20(24)23-12-10-16(11-13-23)29(25,26)15-8-6-14(21)7-9-15/h3-9,16H,10-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMGYLDTOZBXML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and subsequent functionalization with the dimethoxyphenyl and fluorobenzene groups. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of sulfonyl groups to sulfides or thiols.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide exhibit anticancer properties. The sulfonamide moiety is known to interact with various biological targets, potentially inhibiting tumor growth. A study demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

2. Neurological Disorders

The piperidine structure is vital in developing drugs targeting neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in conditions like schizophrenia and depression. Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, warranting further investigation .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Neurological Effects | Modulation of neurotransmitter systems |

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on the efficacy of sulfonamide derivatives, this compound was tested against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC values significantly lower than those of standard chemotherapy agents. This suggests a promising avenue for further development as an anticancer agent .

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of piperidine derivatives. The compound was evaluated for its ability to enhance cognitive function in animal models of depression. Behavioral tests indicated improved memory and learning capabilities in treated subjects compared to controls, highlighting its potential therapeutic benefits in treating mood disorders .

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide and related piperidine-carboxamide derivatives:

Key Structural and Functional Insights :

The 2,3-dimethoxyphenyl moiety, common to both the target compound and Example 1a in , is associated with serotonin receptor modulation (e.g., 5-HT1A/5-HT2A) but shows divergent effects when paired with sulfonyl versus acetyl groups .

Piperidine Core Modifications :

- Replacement of the sulfonyl group with a 2-oxo-azepane (as in MK-0974) shifts pharmacological activity toward CGRP receptor antagonism, critical in migraine therapeutics .

- PF3845’s trifluoromethylpyridinyl-benzyl group optimizes FAAH inhibition, highlighting the role of lipophilic substituents in enzyme targeting .

Steric and Electronic Considerations :

- Despite steric bulk from methoxy groups in the target compound and ’s benzodiazepine derivatives, regioselectivity in acylation reactions remains unaffected, suggesting electronic factors (e.g., hydrogen bonding) dominate reactivity .

Research Findings and Implications

- Therapeutic Potential: The target compound’s dual substituents position it as a candidate for dual-target therapies (e.g., serotonin and GPCR modulation), though in vivo efficacy data are lacking in the provided evidence.

- Synthetic Challenges : Unlike MK-0974, which employs palladium-catalyzed couplings for complex heterocycles , the target compound likely requires sequential sulfonylation and carboxamide coupling steps, as seen in and .

Biological Activity

N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. These compounds are recognized for their diverse biological activities and therapeutic potential. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 422.5 g/mol. The structure includes a piperidine ring, a dimethoxyphenyl group, and a fluorobenzenesulfonyl moiety, which contribute to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor , modulating pathways that are critical in various physiological processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant in neurodegenerative diseases and diabetes management respectively.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, impacting cellular responses.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in cells.

Antimicrobial Activity

In vitro studies have shown that various piperidine derivatives possess antimicrobial properties. For instance, compounds with similar structures demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.

Antidiabetic Effects

Recent investigations into fluorinated piperidine derivatives have revealed promising antidiabetic effects. Compounds were found to exhibit notable inhibitory effects on α-glucosidase compared to standard treatments like acarbose . This suggests that this compound may share similar antidiabetic properties.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, providing insights into their potential therapeutic applications:

- Enzyme Inhibition Studies : A series of fluorine-substituted piperidines were synthesized and tested for their inhibitory effects on cholinesterases. Compounds exhibited varying degrees of inhibition, suggesting structure-activity relationships that could be leveraged for drug development .

- Antioxidant Evaluation : Studies assessing antioxidant capacity indicated that certain piperidine derivatives could effectively scavenge free radicals, highlighting their potential in oxidative stress-related conditions .

- Antimicrobial Testing : Research involving synthesized piperidine compounds showed varying levels of antibacterial activity against different strains, supporting the need for further exploration into their antimicrobial potential .

Data Table: Summary of Biological Activities

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Yield optimization through stoichiometric adjustments (e.g., 1.2 equivalents of sulfonyl chloride).

How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Basic Structural Characterization

Single-crystal X-ray diffraction is critical for confirming the stereochemistry and spatial arrangement of substituents. For example, crystallographic analysis of analogous piperidine carboxamides (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) reveals bond angles and torsion angles critical for understanding conformational flexibility. Challenges include obtaining high-quality crystals via slow evaporation in solvents like ethanol/water mixtures .

Q. Example Data :

What analytical methods ensure purity assessment of this compound?

Basic Analytical Protocol

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Use a C18 column and a mobile phase of methanol/buffer (65:35 v/v, pH 4.6 adjusted with acetic acid). Retention times and peak symmetry indicate purity (>98% by area normalization) .

Q. Validation :

How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Advanced SAR Strategy

Systematic substitution of the 2,3-dimethoxyphenyl or 4-fluorobenzenesulfonyl groups can elucidate key pharmacophores. For example:

Q. Table: Impact of Substituent Modifications on Yield and Activity

| Derivative Modification | Yield (%) | Bioactivity (IC₅₀) |

|---|---|---|

| 4-Iodophenyl (Reference) | 90 | 10 nM |

| 3,4-Dichlorophenyl | 87 | 15 nM |

| 4-Nitrophenyl | 68 | 50 nM |

| Data adapted from piperidine-benzimidazolone derivatives . |

What experimental approaches evaluate serotonin receptor binding mechanisms?

Advanced Pharmacological Analysis

Radioligand displacement assays using [³H]ketanserin (5-HT₂A) or [³H]8-OH-DPAT (5-HT₁A) quantify receptor affinity. Functional assays (e.g., cAMP inhibition for 5-HT₁A) validate antagonist activity. Selective antagonists like M100907 (5-HT₂A) and WAY-100635 (5-HT₁A) isolate receptor contributions .

Q. Protocol :

- Incubate test compound with membrane preparations expressing recombinant receptors.

- Measure Ki values via nonlinear regression (GraphPad Prism) .

How can contradictory bioactivity data across studies be resolved?

Advanced Data Reconciliation

Contradictions may arise from differences in assay conditions (e.g., cell lines, agonist concentrations). To resolve:

Replicate studies using standardized protocols (e.g., HEK-293 cells for receptor expression).

Employ positive controls (e.g., known antagonists) to validate assay sensitivity.

Cross-validate with in vivo models (e.g., migraine induction in rodents for CGRP receptor studies) .

What strategies improve pharmacokinetic properties like solubility and permeability?

Q. Advanced PK Optimization

- Prodrug design : Introduce ester moieties (e.g., acetyl) to enhance oral bioavailability.

- Salt formation : Use hydrochloride salts to improve aqueous solubility.

- Structural analogs : Replace lipophilic groups (e.g., fluorobenzenesulfonyl) with polar heterocycles (e.g., pyridinyl) to balance logP values .

Case Study : AZD5363, a piperidine carboxamide kinase inhibitor, achieved preclinical PK success via methyl ester prodrugs and reduced hERG affinity .

What safety protocols are critical when handling this compound?

Q. Basic Safety Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.